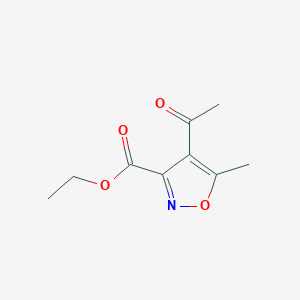

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-13-9(12)8-7(5(2)11)6(3)14-10-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABXFHWGNZLDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166585 | |

| Record name | 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15911-11-2 | |

| Record name | 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate, a key heterocyclic compound with applications in organic synthesis and potential relevance in drug discovery. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role as a synthetic intermediate.

Core Chemical Data

A summary of the fundamental chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 15911-11-2 | [1] |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| IUPAC Name | ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the strategic chemical manipulation of the isoxazole ring. A key method for the functionalization of this compound is lateral lithiation, which allows for the introduction of various electrophiles at the 5-methyl position.

Improved Procedure for Lateral Lithiation

An established method for the synthesis of derivatives of this compound involves a lateral lithiation reaction. This procedure is critical for creating more complex molecules for potential drug development. The 4-acetyl group is first protected, for instance, with a 5,5-dimethyl-1,3-dioxanyl group, to direct the lithiation to the 5-methyl position. The resulting lithio anion can then be reacted with a range of electrophiles.

Experimental Workflow for Lateral Lithiation:

Caption: Synthetic workflow for the functionalization of this compound via lateral lithiation.

This method provides a facile route to 5-functionalized 3-isoxazolyl carboxylic acid derivatives, which can serve as prodrugs for pharmacologically active compounds, such as analogs of the neurotransmitter glutamate. The choice of base and the addition of salts like LiCl can significantly influence the reaction yields.

Applications in Drug Development

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antifungal, herbicidal, antiviral, anticancer, and antibacterial properties.

The functionalized derivatives of this compound are valuable intermediates in the synthesis of compounds targeting various biological systems. For instance, they can be used to prepare analogs of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a compound that acts on glutamate receptors in the central nervous system. The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Logical Relationship in Hit-to-Lead Development:

Caption: Role of this compound in a typical drug discovery pipeline.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of novel isoxazole-based compounds. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Spectroscopic Characterization of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate: A Technical Overview

Disclaimer: Publicly available, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for the specific molecule Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is limited. This guide has been constructed using data from structurally analogous isoxazole derivatives to provide a representative technical overview for researchers, scientists, and drug development professionals. The experimental protocols and data interpretation are based on standard analytical practices for compounds of this class.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a functionality of significant interest in medicinal chemistry due to its diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their chemical behavior and pharmacological properties. This technical guide outlines the standard spectroscopic methodologies for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.60 | Singlet | 3H | -C(=O)-CH₃ |

| ~2.80 | Singlet | 3H | Isoxazole-CH₃ |

| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~22.0 | Isoxazole-CH₃ |

| ~30.0 | -C(=O)-CH₃ |

| ~62.0 | -O-CH₂ -CH₃ |

| ~115.0 | C4-isoxazole |

| ~160.0 | C3-isoxazole |

| ~162.0 | C =O (ester) |

| ~170.0 | C5-isoxazole |

| ~195.0 | C =O (acetyl) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (acetyl) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1200 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 197.07 | [M]⁺ (Molecular Ion) |

| 182.05 | [M - CH₃]⁺ |

| 152.04 | [M - OCH₂CH₃]⁺ |

| 124.04 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis, or mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source where it is bombarded with electrons, causing fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the data's role in structural elucidation.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Caption: Logical relationship between spectroscopic data and structural confirmation.

Unveiling the Solid-State Architecture of Ethyl Isoxazole Carboxylate Derivatives: A Crystallographic Perspective

An in-depth analysis of the crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate serves as a case study in the absence of publicly available crystallographic data for Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate. This guide offers insights into the molecular geometry and experimental protocols relevant to researchers, scientists, and drug development professionals.

While the precise crystal structure of this compound remains to be publicly elucidated, a detailed examination of its close analogue, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, provides a robust framework for understanding the solid-state characteristics of this class of compounds. The isoxazole moiety is a cornerstone in medicinal chemistry, and a thorough comprehension of its structural biology is pivotal for rational drug design and development.

Crystallographic Data Summary for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

The crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.750(8) |

| b (Å) | 14.589(13) |

| c (Å) | 9.397(8) |

| α (°) | 90 |

| β (°) | 116.872(13) |

| γ (°) | 90 |

| Volume (ų) | 1192.3(18) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 273 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.054 |

| wR-factor | 0.186 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

A significant structural feature of this molecule is the dihedral angle of 43.40 (13)° between the phenyl and isoxazole rings.[1] The ethoxycarbonyl group is also twisted out of the plane of the isoxazole ring by 16.2 (13)°.[1]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and crystallographic analysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Synthesis

The synthesis of the title compound was achieved through a reaction involving benzaldehyde oxime, chloramine-T, and ethyl acetoacetate in ethanol. The mixture was stirred for approximately 6 hours at 10°C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under vacuum to yield the crude product.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization of the crude solid from hot ethanol.[1]

X-ray Diffraction Analysis

A yellow, block-shaped crystal was used for data collection on a Bruker APEXII CCD area-detector diffractometer. The data was collected at a temperature of 273 K using Mo Kα radiation. The structure was solved using SHELXL97 software. The hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound follows a well-defined logical workflow, from initial synthesis to final structure validation and deposition.

Comparative Analysis with Other Isoxazole Derivatives

References

An In-Depth Technical Guide to Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of organic molecules. Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom in adjacent positions. This particular derivative is substituted at the 3, 4, and 5 positions of the isoxazole ring with an ethyl carboxylate, an acetyl group, and a methyl group, respectively. Its chemical structure and functional groups make it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | [1] |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| CAS Number | 15911-11-2 | [1] |

Synthesis and Reactivity

A logical synthetic pathway for this compound could involve the reaction of an appropriate enamine with an acetyl-substituted nitrile oxide, or a similar strategy employing suitably functionalized precursors.

A key aspect of the reactivity of this compound is highlighted by research on its lateral lithiation .[3] This process involves the deprotonation of the methyl group at the 5-position of the isoxazole ring using a strong base, such as lithium diisopropylamide (LDA). The resulting lithiated species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. This reactivity underscores the utility of this compound as a versatile building block in the synthesis of more complex molecules.

Below is a conceptual workflow for the synthesis and subsequent functionalization of this compound.

Caption: Conceptual workflow for the synthesis and functionalization of this compound.

Potential Applications in Drug Discovery and Agrochemicals

The isoxazole scaffold is a well-recognized privileged structure in medicinal chemistry and agrochemical research, with derivatives exhibiting a broad range of biological activities.[4][5][6] These activities include antifungal, herbicidal, antiviral, anticancer, and antibacterial properties.[4]

While specific biological data for this compound is not extensively reported, related isoxazole-containing compounds have shown promise. For instance, various ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have demonstrated moderate to good herbicidal and fungicidal activities.[4][7] These compounds were found to inhibit the D1 protease in plants, suggesting a potential mechanism of action.[4]

The structural features of this compound, particularly the presence of multiple reactive sites, make it an attractive starting point for the synthesis of libraries of novel compounds for biological screening. The acetyl group can be further modified, the ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, and as previously mentioned, the methyl group can be functionalized via lateral lithiation.

The following diagram illustrates the potential role of this compound as a scaffold in the development of new bioactive molecules.

Caption: Role as a scaffold for generating diverse chemical libraries for biological screening.

Experimental Protocols

As a specific, detailed, and reproducible experimental protocol for the synthesis of this compound could not be located in the surveyed literature, a general procedure for the synthesis of a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is provided below for illustrative purposes. This protocol demonstrates the key steps and reagents often employed in the synthesis of such isoxazole derivatives.[2]

General Caution: The following procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of Ethyl β-pyrrolidinocrotonate (Enamine Intermediate) [2]

-

A solution of ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in 400 mL of benzene is prepared in a 1-L round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to a vigorous reflux under a nitrogen atmosphere for approximately 45 minutes, or until the theoretical amount of water (18 mL) is collected.

-

The benzene is removed using a rotary evaporator to yield the crude ethyl β-pyrrolidinocrotonate, which can often be used in the next step without further purification.

Part B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [2]

-

Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) are dissolved in 1 L of chloroform in a 5-L three-necked flask equipped with a dropping funnel and a gas inlet.

-

The flask is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform is added slowly from the dropping funnel while stirring.

-

After the addition is complete (approximately 3 hours), the ice bath is removed, and the reaction is stirred at room temperature for an additional 15 hours.

-

The reaction mixture is then poured into a separatory funnel and washed with cold water. The organic layer is subsequently washed with 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine.

-

The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The final product is purified by vacuum distillation.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a chemical intermediate in organic synthesis. Its utility is particularly demonstrated in the context of lateral lithiation, which allows for further functionalization. While direct biological data for this specific molecule is limited, the broader family of isoxazole derivatives has a well-documented history of diverse and potent biological activities, suggesting that novel derivatives of this compound could be promising candidates for drug discovery and agrochemical development. Further research into the synthesis, reactivity, and biological evaluation of this compound and its analogs is warranted to fully explore its potential.

References

- 1. 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | C9H11NO4 | CID 27536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate with 5,5-dimethyl-1,3-dioxanyl as a directing group | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]

The Expanding Therapeutic Potential of Functionalized Isoxazole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of functionalized derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole-based compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Biological Activities of Functionalized Isoxazoles

Isoxazole derivatives have demonstrated remarkable efficacy in various therapeutic areas. The inherent structural features of the isoxazole ring allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles to achieve enhanced potency and selectivity.[1][2]

Anticancer Activity

A significant body of research highlights the potential of isoxazole derivatives as potent anticancer agents.[3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the disruption of tubulin polymerization, inhibition of crucial signaling pathways, and induction of apoptosis.[2][5]

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected functionalized isoxazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-amide derivative 2d | HeLa (Cervical Cancer) | 15.48 | [6] |

| Isoxazole-amide derivative 2d | Hep3B (Liver Cancer) | ~23 | [7] |

| Isoxazole-amide derivative 2e | Hep3B (Liver Cancer) | ~23 | [7] |

| Isoxazole-amide derivative 2a | MCF-7 (Breast Cancer) | 39.80 | [6] |

| Pyrazole-phenylcinnamide 15a | HeLa (Cervical Cancer) | 0.4 | [5] |

| Pyrazole-phenylcinnamide 15b | HeLa (Cervical Cancer) | 1.8 | [5] |

| Pyrazole-phenylcinnamide 15e | HeLa (Cervical Cancer) | 1.2 | [5] |

| Tetrazole based isoxazoline 4h | A549 (Lung Cancer) | 1.51 | |

| Tetrazole based isoxazoline 4i | A549 (Lung Cancer) | 1.49 | |

| 3,5-Diamino-4-(4'-bromophenylazo) isoxazole (1a) | PC3 (Prostate Cancer) | 53.96 | [8] |

| 3,5-Diamino-4-(3'-chlorophenylazo) isoxazole (1b) | PC3 (Prostate Cancer) | 47.27 | [8] |

| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole (1d) | PC3 (Prostate Cancer) | 38.63 | [8] |

| Indole C-glycoside hybrid 34 | MDA-MB-231 (Breast Cancer) | 22.3 | [9] |

| Monoterpene isoxazoline 16c | HT1080 (Fibrosarcoma) | 9.02 | |

| Diosgenin-isoxazole derivative 24 | MCF-7 (Breast Cancer) | 9.15 | |

| Harmine-isoxazole derivative 19 | OVCAR-3 (Ovarian Cancer) | 5.0 | |

| 3,5-disubstituted isoxazole 4b | U87 (Glioblastoma) | 42.8 |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Isoxazole derivatives have shown significant promise as novel antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Quantitative Antimicrobial Activity Data:

The following table presents the minimum inhibitory concentration (MIC) values of selected isoxazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamine (178e) | E. coli | 110 | [12] |

| N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamine (178e) | S. aureus | 95 | [12] |

| N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamine (178f) | E. coli | 95 | [12] |

| Isoxazole derivative 4e | C. albicans | 6-60 | [13] |

| Isoxazole derivative 4g | C. albicans | 6-60 | [13] |

| Isoxazole derivative 4h | C. albicans | 6-60 | [13] |

| Isoxazole derivative 4e | B. subtilis | 10-80 | [13] |

| Isoxazole derivative 4e | E. coli | 30-80 | [13] |

| Triazole-Isoxazole Hybrid 7b | E. coli | 15 | [14] |

| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30 | [14] |

| Isoxazole derivative PUB9 | S. aureus | >90% biofilm eradication at higher concentrations | [15] |

| Isoxazole derivative PUB10 | P. aeruginosa | >90% biofilm eradication at higher concentrations | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Certain isoxazole derivatives have been identified as potent anti-inflammatory agents, with mechanisms often involving the inhibition of cyclooxygenase (COX) enzymes.[16][17]

Quantitative Anti-inflammatory Activity Data:

The following table summarizes the in vivo anti-inflammatory activity of selected isoxazole derivatives in the carrageenan-induced rat paw edema model.

| Compound/Derivative | Dose (mg/kg) | % Edema Inhibition (after 3h) | Reference |

| Substituted-isoxazole 5b | Not specified | 76.71 | [18] |

| Substituted-isoxazole 5c | Not specified | 75.56 | [18] |

| Substituted-isoxazole 5d | Not specified | 72.32 | [18] |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Not specified | 51 (paw edema) | [16] |

| Isoxazole derivative TPI-7 | 100 | Significant | [19] |

| Isoxazole derivative TPI-13 | 100 | Significant | [19] |

Key Mechanisms of Action

The diverse biological activities of functionalized isoxazoles stem from their ability to interact with various biological targets. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of Tubulin Polymerization

A key anticancer mechanism for several isoxazole derivatives is the inhibition of tubulin polymerization.[5][20] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Figure 1: Inhibition of Tubulin Polymerization by Isoxazole Derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[21] Aberrant NF-κB activation is associated with tumor growth and resistance to therapy. Some isoxazole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[21]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. ias.ac.in [ias.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. inotiv.com [inotiv.com]

- 10. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

A Comprehensive Technical Review of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed literature review of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and its structurally related analogs. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This document summarizes the synthetic approaches, physicochemical properties, and biological evaluation of this class of compounds, with a focus on their potential as therapeutic agents. While specific experimental data for the title compound is limited in the current literature, this review extrapolates from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol .[1] Key computed properties are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate[1] |

| Molecular Formula | C₉H₁₁NO₄[1] |

| Molecular Weight | 197.19 g/mol [1] |

| XLogP3-AA | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 197.06880783 Da[1] |

| Topological Polar Surface Area | 69.4 Ų[1] |

| Heavy Atom Count | 14 |

| Complexity | 241 |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be adapted from the synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[2] The key transformation would involve the cyclization of a β-dicarbonyl compound (or its enol equivalent) with hydroxylamine.

Representative Experimental Protocol for the Synthesis of an Isoxazole Analog: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[2]

This protocol describes a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters, which can be conceptually adapted for the synthesis of the title compound.

Step A: Synthesis of Ethyl β-pyrrolidinocrotonate

-

A mixture of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene is placed in a 1-liter flask equipped with a Dean-Stark trap and a condenser.

-

The reaction mixture is refluxed under a nitrogen atmosphere for 45 minutes, during which the theoretical amount of water (18 ml) is collected.

-

The benzene is removed using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate (180 g, 98% yield), which can be used in the next step without further purification.

Step B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [2]

-

Ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) are dissolved in 1 liter of chloroform in a 5-liter, three-necked flask.

-

The flask is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly with stirring.

-

After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1 hour, followed by refluxing for 1 hour.

-

The reaction mixture is cooled and poured into a separatory funnel, washed with cold water, 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and finally with saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (122–130 g, 68–71% yield) as a colorless oil (b.p. 72°C at 0.5 mm).[2][3]

General Workflow for Isoxazole Synthesis

Caption: General workflow for the synthesis of substituted isoxazoles.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not available, the broader class of isoxazole derivatives has been extensively studied and shown to possess a wide array of biological activities.[4] This suggests that the title compound could be a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[4][5] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of key enzymes involved in cancer progression such as aromatase and topoisomerase.[6][7]

Table 1: Anticancer Activity of Representative Isoxazole Analogs

| Compound/Analog | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Isoxazole Chalcone Derivatives | DU145 (Prostate) | 0.96 µM | [8] |

| 3,5-Disubstituted Isoxazoles | U87 (Glioblastoma) | 42.8 - 67.6 µM | [5] |

| Forskolin-isoxazole derivative | MCF-7 (Breast) | 0.5 µM | [5] |

| 5-(Thiophen-2-yl)isoxazole derivative | MCF-7 (Breast) | 1.91 µM | [9] |

| Isoxazole-carboxamide derivative | HeLa (Cervical) | 15.48 µg/ml | [10] |

| Isoxazole-carboxamide derivative | Hep3B (Liver) | ~23 µg/ml | [10] |

Antimicrobial Activity

The isoxazole ring is a key component of several clinically used antibiotics, such as oxacillin and cloxacillin.[4] Novel isoxazole derivatives continue to be explored for their potential as antibacterial and antifungal agents.[2][8]

Table 2: Antimicrobial Activity of Representative Isoxazole Analogs

| Compound/Analog | Microorganism | Activity (MIC/Inhibition) | Reference |

| Ester-functionalized isoxazoles | E. coli, S. aureus, C. albicans | Significant activity | [8] |

| 5-Amino-isoxazole-4-carbonitriles | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum activity | [2] |

| Functionalized Isoxazoles | E. coli, B. subtilis | Significant activity | [11] |

Enzyme Inhibition

Isoxazole derivatives have been identified as inhibitors of various enzymes implicated in disease. This includes cyclooxygenases (COX-1 and COX-2) involved in inflammation, 5-lipoxygenase (5-LOX), and carbonic anhydrases (CAs).[12]

Table 3: Enzyme Inhibitory Activity of Representative Isoxazole Analogs

| Compound/Analog | Target Enzyme | Activity (IC₅₀) | Reference |

| 3,5-Disubstituted isoxazole | 5-LOX | 3.67 µM | [4] |

| Isoxazole derivative | COX-2 | Potent inhibition | [4] |

| Isoxazole derivative | Carbonic Anhydrase | 112.3 µM | [12] |

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, this compound could potentially exert its biological effects through various signaling pathways.

Induction of Apoptosis in Cancer Cells

A common mechanism of action for anticancer isoxazole derivatives is the induction of programmed cell death, or apoptosis.[6][7] This can be triggered through intrinsic or extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

Caption: Plausible apoptotic pathway induced by isoxazole analogs.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of some isoxazole derivatives are attributed to their inhibition of key enzymes in the arachidonic acid cascade, such as COX and LOX.[4] By blocking these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.

Caption: Inhibition of the arachidonic acid pathway by isoxazole analogs.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific biological data for this particular molecule is lacking, the extensive research on its analogs suggests that it could be a valuable lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the development of a robust and high-yielding synthesis for this compound. Subsequent in-vitro and in-vivo studies are warranted to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, guided by computational modeling, could further optimize the isoxazole scaffold to enhance potency and selectivity for specific biological targets. The information compiled in this review serves as a foundational guide for researchers to explore the promising therapeutic avenues of this and related isoxazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate: Synthesis, Properties, and Biological Screening

This document provides a comprehensive technical overview of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, making them significant scaffolds for the synthesis of novel therapeutic agents.[1][2][3] This guide details the molecule's physicochemical properties, provides an illustrative synthesis protocol, and outlines a general workflow for its biological evaluation.

Molecular Identification and Properties

The canonical SMILES notation for this compound is CCOC(=O)C1=NOC(=C1C(=O)C)C.[4] It is identified by the CAS Number 15911-11-2.[4]

Physicochemical and Hazard Data

The following table summarizes key quantitative data and hazard information for the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄ | PubChem[4] |

| Molecular Weight | 197.19 g/mol | PubChem[4] |

| IUPAC Name | ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | PubChem[4] |

| Hazard Statement | H302: Harmful if swallowed | PubChem[4] |

| Hazard Statement | H312: Harmful in contact with skin | PubChem[4] |

| Hazard Statement | H315: Causes skin irritation | PubChem[4] |

| Hazard Statement | H319: Causes serious eye irritation | PubChem[4] |

| Hazard Statement | H332: Harmful if inhaled | PubChem[4] |

Synthesis Protocol: A General Method for Isoxazole Carboxylate Derivatives

The synthesis of substituted isoxazoles often involves the cyclocondensation of a β-keto ester derivative with hydroxylamine. The following protocol is adapted from a general, multi-step process for preparing related 5-methylisoxazole-4-carboxylic acid derivatives, which is a common pathway for generating the core isoxazole scaffold.[5]

Experimental Protocol

-

Step A: Formation of an Enol Ether Intermediate

-

React ethyl acetoacetate with an orthoformate (e.g., triethylorthoformate) and acetic anhydride.

-

The reaction mixture is heated to approximately 100-110°C to form the corresponding ethyl ethoxymethyleneacetoacetic ester.[5]

-

The product is typically separated via distillation under reduced pressure.[5]

-

-

Step B: Cyclization to form the Isoxazole Ring

-

The ethyl ethoxymethyleneacetoacetic ester from Step A is combined with sodium acetate.[5]

-

This mixture is then reacted with hydroxylamine sulfate at a controlled temperature, typically between -10°C and 0°C, to yield the crude Ethyl 5-methylisoxazole-4-carboxylate.[5] The use of a non-alkaline condition is crucial to minimize the formation of isomeric impurities.[5]

-

-

Step C: Hydrolysis to Carboxylic Acid

-

The crude ethyl ester from Step B is reacted with a strong acid to hydrolyze the ester group, forming 5-methylisoxazole-4-carboxylic acid.[5]

-

-

Step D & E: Acylation and Further Modification (Illustrative)

-

The resulting carboxylic acid can be converted to an acid chloride using thionyl chloride.[5] This reactive intermediate can then be used in subsequent reactions, such as Friedel-Crafts acylation or reaction with various nucleophiles, to introduce substituents like the acetyl group at the 4-position.

-

Biological Activity and Screening

Derivatives of isoxazole are recognized for a broad spectrum of biological activities. While specific data for this compound is limited in the provided results, related structures have demonstrated notable effects.

Summary of Biological Activities for Related Isoxazole Compounds

| Compound Class | Activity Observed | Inhibition/MIC | Source |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fungicidal | 32–58% inhibition against various fungi at 100 mg/L | Semantic Scholar[6] |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Herbicidal | 20–50% inhibition against various plants at 150 g ai/ha | Semantic Scholar[6] |

| General Isoxazole-amides | Antibacterial, Antiviral, Anticancer | Not specified | ResearchGate[1] |

The screening of such compounds is fundamental to drug discovery and agrochemical development. A typical workflow involves synthesis, purification, structural confirmation, and subsequent biological evaluation.

Visualized Workflows

Synthesis and Screening Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological screening of isoxazole derivatives, a process central to identifying lead compounds in drug development.

Caption: Workflow for isoxazole derivative synthesis and screening.

Logical Relationship of Isoxazole Core to Biological Activity

This diagram illustrates the conceptual link between the core isoxazole structure and its potential applications based on its diverse biological activities.

Caption: Relationship between the isoxazole core and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | C9H11NO4 | CID 27536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]

Technical Guide: Physicochemical Properties of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and Related Analogues

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the available physicochemical data for Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate and its structural analogues. Due to the limited availability of experimental data for the target compound, this guide includes information on closely related isoxazole derivatives to provide a comparative context for researchers. The document details standard experimental protocols for determining key physical properties and outlines a general synthetic methodology for this class of compounds.

Physicochemical Data of Isoxazole Derivatives

| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/mL) |

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | C₉H₁₃NO₃ | 71-72 @ 0.5 mmHg | 1.066 @ 25 °C |

| Ethyl 5-methylisoxazole-4-carboxylate | C₇H₉NO₃ | 95-97 @ 15 mmHg[1] | 1.118 @ 25 °C[1] |

Experimental Protocols

The determination of boiling point and density are fundamental procedures in the characterization of novel chemical entities. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid organic compound.

Materials:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Sample of the organic liquid

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the organic liquid is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is clamped and immersed in a Thiele tube or oil bath.

-

The heating bath is heated slowly and steadily.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor pressure of the liquid will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[2][3][4][5]

Determination of Density (Pycnometer Method)

A pycnometer, a flask with a specific and accurately known volume, is a standard instrument for the precise determination of the density of a liquid.

Materials:

-

Pycnometer (volumetric flask with a ground glass stopper with a capillary tube)

-

Analytical balance

-

The liquid sample

-

Distilled water (for calibration)

-

Thermostat or water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance (m_empty).

-

The pycnometer is then filled with distilled water of a known temperature and weighed again (m_water). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, thoroughly dried, and then filled with the liquid sample of interest.

-

The filled pycnometer is weighed once more to determine the mass of the sample (m_sample).

-

The density of the liquid sample (ρ_sample) is calculated using the following formula: ρ_sample = (m_sample - m_empty) / V_pycnometer where V_pycnometer is the volume of the pycnometer.[6][7]

Synthetic Workflow for Isoxazole Derivatives

The synthesis of isoxazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. The following diagram illustrates a generalized workflow for the synthesis and purification of such compounds.

Caption: Generalized workflow for the synthesis and purification of isoxazole derivatives.

References

- 1. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. mt.com [mt.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Alkynes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazoles, particularly 3,5-disubstituted isomers, are crucial heterocyclic scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active compounds, including antibiotics like sulfamethoxazole and anti-inflammatory drugs such as isoxicam[1]. Their utility stems from their ability to engage in non-covalent interactions like hydrogen bonding and π–π stacking[1]. One-pot synthesis methodologies are highly sought after as they enhance efficiency, reduce waste, and simplify procedures by avoiding the isolation of intermediates. A primary route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides, which are often generated in situ from precursors like aldoximes or hydroxyimidoyl chlorides[1][2]. This document outlines several efficient one-pot protocols for this transformation.

General Reaction Scheme: The fundamental transformation involves the reaction of a terminal alkyne with a nitrile oxide, generated in situ from a suitable precursor. This [3+2] cycloaddition reaction typically yields the 3,5-disubstituted isoxazole with high regioselectivity, especially when catalyzed[2][3].

Caption: General one-pot synthesis pathway for 3,5-disubstituted isoxazoles.

Method A: Copper(I)-Catalyzed One-Pot Synthesis from Aldehydes and Alkynes

Principle: This highly reliable method involves a three-step one-pot sequence. First, an aldehyde is converted to the corresponding aldoxime with hydroxylamine. Second, the aldoxime is transformed into a nitrile oxide in situ using an oxidant like Chloramine-T. Finally, a copper(I) catalyst, generated from CuSO₄ and copper metal, facilitates the regioselective cycloaddition of the nitrile oxide to a terminal alkyne[2][4][5]. This "click chemistry" approach is robust, tolerates a wide range of functional groups, and can be performed in aqueous solvents[2][4].

Experimental Protocol: Typical procedure as exemplified for the synthesis of 5-cyclohex-1-enyl-3-styrylisoxazole.[4]

-

To a solution of hydroxylamine hydrochloride (1.46 g, 21 mmol) in 80 mL of a 1:1 mixture of t-BuOH:H₂O, add the aldehyde (e.g., trans-cinnamaldehyde, 2.6 g, 20 mmol).

-

Add sodium hydroxide (0.84 g, 21 mmol) and stir the mixture for 30 minutes at ambient temperature until thin-layer chromatography (TLC) indicates complete oxime formation.

-

Add Chloramine-T trihydrate (5.9 g, 21 mmol) in small portions over 5 minutes.

-

Add CuSO₄·5H₂O (0.15 g, 0.6 mmol) and copper turnings (approx. 50 mg).

-

Add the terminal alkyne (e.g., 1-ethynylcyclohexene, 2.34 g, 22 mmol).

-

Stir the reaction mixture at ambient temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a Celite pad and wash with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure 3,5-disubstituted isoxazole.

Caption: Workflow for the Cu(I)-catalyzed one-pot synthesis of isoxazoles.

Data Presentation:

| Entry | Aldehyde | Alkyne | Yield (%)[4] |

|---|---|---|---|

| 1 | Cinnamaldehyde | 1-Ethynylcyclohexene | 74 |

| 2 | Benzaldehyde | Phenylacetylene | 76 |

| 3 | 4-Nitrobenzaldehyde | Phenylacetylene | 60 |

| 4 | Heptanal | 1-Octyne | 70 |

| 5 | Pivalaldehyde | 1-Heptyne | 63 |

Method B: Metal-Free One-Pot Synthesis Using Alkyl Nitrites

Principle: This method provides a metal-free alternative for synthesizing 3,5-disubstituted isoxazoles. It utilizes alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, as oxidizing agents to generate nitrile oxides in situ from aldoximes. The subsequent [3+2] cycloaddition with terminal alkynes proceeds with high regioselectivity and in excellent yields[6]. The reaction tolerates a wide variety of functional groups on both the aldoxime and alkyne components[6].

Experimental Protocol: General procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles.[6]

-

In a round-bottom flask, dissolve the aldoxime (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., ethyl methyl ketone).

-

Add the alkyl nitrite (e.g., isoamyl nitrite, 1.5 equiv.) to the solution.

-

Heat the reaction mixture to 65 °C and stir for 2-4 hours, monitoring progress by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting crude residue by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to afford the pure 3,5-disubstituted isoxazole.

Caption: Workflow for the metal-free synthesis of isoxazoles using alkyl nitrites.

Data Presentation:

| Entry | Aldoxime | Alkyne | Yield (%)[6] |

|---|---|---|---|

| 1 | 4-Chlorobenzaldoxime | Phenylacetylene | 96 |

| 2 | 2-Naphthaldehyde oxime | Phenylacetylene | 94 |

| 3 | Thiophene-2-carbaldoxime | 4-Ethynylanisole | 89 |

| 4 | Cyclohexanecarboxaldehyde oxime | Phenylacetylene | 84 |

| 5 | 4-Methoxybenzaldoxime | 1-Octyne | 81 |

Method C: One-Pot Synthesis via α-Alkynyl Ketones

Principle: This one-pot procedure synthesizes 3,5-disubstituted isoxazoles from terminal alkynes, aldehydes, and hydroxylamine, proceeding through an α-alkynyl ketone intermediate[7][8]. The alkyne is first deprotonated with n-BuLi and reacted with an aldehyde to form a propargyl alkoxide. This intermediate is then oxidized in situ using molecular iodine to the α-alkynyl ketone. Finally, condensation with hydroxylamine yields the isoxazole with high regioselectivity[7][8].

Experimental Protocol: General one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles.[7]

-

To a stirred solution of the terminal alkyne (1.2 mmol) in dry THF (5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.2 mmol, 1.6 M in hexane) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of the aldehyde (1.0 mmol) in dry THF (2 mL) and stir for an additional 1 hour at -78 °C.

-

Add molecular iodine (I₂) (2.4 mmol) and allow the mixture to warm to room temperature, stirring for 3 hours.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Remove the solvent under reduced pressure.

-

To the residue, add hydroxylamine hydrochloride (3.0 mmol), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol), and ethanol (5 mL).

-

Reflux the mixture for 3 hours.

-

After cooling, add water and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography on silica gel.

Data Presentation:

| Entry | Aldehyde | Alkyne | Yield (%)[7] |

|---|---|---|---|

| 1 | Benzaldehyde | Phenylacetylene | 84 |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 87 |

| 3 | 4-Methylbenzaldehyde | 4-Methylphenylacetylene | 85 |

| 4 | Benzaldehyde | 1-Hexyne | 71 |

| 5 | 1-Naphthaldehyde | Phenylacetylene | 80 |

Method D: Solvent-Free Mechanochemical Synthesis

Principle: This environmentally friendly approach utilizes ball-milling for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides under solvent-free conditions[1]. The reaction can be performed without a catalyst for certain substrates or catalyzed by a recyclable Cu/Al₂O₃ nanocomposite to accelerate the reaction and ensure high regioselectivity[1]. This mechanochemical method is scalable and offers a green alternative to traditional solvent-based syntheses[1].

Experimental Protocol: General procedure for Cu/Al₂O₃ catalyzed mechanochemical synthesis.[1]

-

Place the hydroxyimidoyl chloride (0.5 mmol, 1.0 equiv.), terminal alkyne (0.6 mmol, 1.2 equiv.), K₂CO₃ (1.5 mmol, 3.0 equiv.), and the Cu/Al₂O₃ catalyst (10 mol%) into a 15 mL stainless-steel grinding jar containing two stainless-steel balls (7 mm diameter).

-

Mill the mixture in a planetary ball mill at 500 rpm for 60 minutes.

-

After milling, add ethyl acetate (5 mL) to the jar and mix for 1 minute at 500 rpm.

-

Recover the solution and wash the jar and balls with additional ethyl acetate.

-

Combine the organic phases, filter to remove the catalyst, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Hydroxyimidoyl Chloride | Alkyne | Yield (%)[1] |

|---|---|---|---|

| 1 | (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride | Phenylacetylene | 91 |

| 2 | (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Phenylacetylene | 82 |

| 3 | (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride | 4-Ethynyltoluene | 88 |

| 4 | (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride | Ethynyltrimethylsilane | 75 |

| 5 | (E,Z)-2-chloro-2-(hydroxyimino)acetate | Tributyl(ethynyl)stannane | 65 |

References

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 7. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine [organic-chemistry.org]

- 8. Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Trisubstituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms for the formation of 3,4,5-trisubstituted isoxazoles, a critical scaffold in medicinal chemistry and drug discovery. The protocols outlined below are based on established and efficient synthetic methodologies, with a focus on the widely utilized [3+2] cycloaddition reaction.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous pharmaceuticals and biologically active compounds, demonstrating a wide range of activities including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects.[1][2][3][4] The synthesis of trisubstituted isoxazoles is of particular interest as it allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its biological activity and pharmacokinetic profile.[5][6]

The most common and versatile method for synthesizing 3,4,5-trisubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][7][8] This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an enolate derived from a 1,3-dicarbonyl compound.[8][9]

Reaction Mechanism: [3+2] Cycloaddition of Nitrile Oxides

The formation of 3,4,5-trisubstituted isoxazoles via the [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds (e.g., 1,3-diketones, β-ketoesters, or β-ketoamides) generally proceeds through the following steps:[9][10]

-

Enolate Formation: In the presence of a mild base, the 1,3-dicarbonyl compound is deprotonated to form a nucleophilic enolate intermediate.

-

Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from a precursor, such as a hydroximoyl chloride, through dehydrohalogenation with a base.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the nitrile oxide.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the aromatic isoxazole ring.

This reaction is often highly regioselective, affording a single regioisomer.[9][10] The choice of solvent and base can significantly influence the reaction rate and yield. Aqueous media under mild basic conditions have been shown to be effective and environmentally friendly for this transformation.[9][10][11]

Reaction Mechanism Diagram

Caption: Reaction mechanism for the formation of 3,4,5-trisubstituted isoxazoles.

Experimental Protocols

General Protocol for the Synthesis of 3,4,5-Trisubstituted Isoxazoles in an Aqueous Medium

This protocol is adapted from a method utilizing a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds in water.[9][10][11]

Materials:

-

Substituted hydroximoyl chloride (1.0 eq)

-

1,3-Dicarbonyl compound (1,3-diketone, β-ketoester, or β-ketoamide) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Deionized water

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a 95:5 mixture of water and methanol.

-

To this solution, add DIPEA (3.0 eq) and stir the mixture at room temperature for 5-10 minutes.

-

Add the hydroximoyl chloride (1.0 eq) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 3,4,5-trisubstituted isoxazoles.

Table 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles using different 1,3-Dicarbonyl Compounds [9][10]

| Entry | Hydroximoyl Chloride | 1,3-Dicarbonyl Compound | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Fluorophenyl hydroximoyl chloride | Acetylacetone | DIPEA | H₂O/MeOH (95:5) | 2 | 92 |

| 2 | 4-Chlorophenyl hydroximoyl chloride | Benzoylacetone | DIPEA | H₂O/MeOH (95:5) | 2 | 88 |

| 3 | Phenyl hydroximoyl chloride | Ethyl acetoacetate | DIPEA | H₂O/MeOH (95:5) | 2 | 85 |

| 4 | 4-Methoxyphenyl hydroximoyl chloride | N-Phenylacetoacetamide | DIPEA | H₂O/MeOH (95:5) | 2 | 90 |

Application in Drug Development

The trisubstituted isoxazole scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] These compounds have been investigated as:

-

Allosteric modulators: Trisubstituted isoxazoles have been identified as potent and selective allosteric inverse agonists of the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases.[5][6]

-

Anticancer agents: Certain derivatives have shown significant antiproliferative activity against various cancer cell lines.[4]

-

Antiprotozoal agents: N-acylhydrazone derivatives of trisubstituted isoxazoles have demonstrated promising activity against Leishmania amazonensis and Trypanosoma cruzi.[3]

The synthetic accessibility and the possibility for diverse functionalization make the trisubstituted isoxazole core an attractive starting point for the development of new therapeutic agents.[12]

Drug Discovery Workflow

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 11. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.illinois.edu [experts.illinois.edu]

Application Notes: Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate in Medicinal Chemistry

Introduction

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. The isoxazole scaffold is a prominent feature in a wide array of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anticancer, and herbicidal effects. This document provides an overview of the applications of this compound as a key intermediate in the synthesis of bioactive molecules and details relevant experimental protocols for their synthesis and biological evaluation.

Synthetic Applications: A Gateway to Fused Heterocyclic Systems

The chemical reactivity of this compound, particularly the presence of the acetyl and ester functional groups, allows for its elaboration into more complex molecular architectures. A notable application is its use in the synthesis of fused pyrazolo[3,4-d]isoxazole derivatives through condensation reactions with hydrazine and its analogs. These fused ring systems are of considerable interest in drug discovery due to their structural rigidity and potential for diverse biological activities.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazolo[3,4-d]isoxazole-6-carboxylate

This protocol describes the synthesis of a pyrazolo[3,4-d]isoxazole derivative from this compound.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The precipitated product can be collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product, Ethyl 3,5-dimethyl-1H-pyrazolo[3,4-d]isoxazole-6-carboxylate, under vacuum.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Caption: Synthetic workflow for a pyrazolo[3,4-d]isoxazole derivative.

Applications in Antimicrobial Drug Discovery

The isoxazole moiety is a well-established pharmacophore in antimicrobial agents. Derivatives synthesized from this compound can be screened for their efficacy against a panel of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

While specific data for derivatives of this compound is not extensively available in the public domain, the following table represents typical data obtained for analogous isoxazole-containing compounds.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Isoxazole Derivative A | Staphylococcus aureus | 12.5 | [1] |

| Isoxazole Derivative B | Escherichia coli | 25 | [1] |

| Isoxazole Derivative C | Candida albicans | 15 | [1] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of synthesized isoxazole derivatives.[1]

Materials:

-

Synthesized isoxazole derivatives

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial and fungal strains

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Preparation of Test Compounds: Prepare stock solutions of the isoxazole derivatives in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Add 100 µL of the appropriate sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for MIC determination.

Applications in Anticancer Research

The isoxazole scaffold is present in several compounds investigated for their anticancer properties. Derivatives of this compound can be evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table provides representative IC50 values for isoxazole derivatives against common cancer cell lines, illustrating the potential of this chemical class.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Isoxazole Derivative D | HeLa (Cervical Cancer) | 5.8 | [2] |

| Isoxazole Derivative E | MCF-7 (Breast Cancer) | 12.3 | [2] |

| Isoxazole Derivative F | A549 (Lung Cancer) | 8.1 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Synthesized isoxazole derivatives

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Applications in Agrochemicals

Isoxazole-containing compounds have been successfully developed as herbicides.[3] The structural motif present in this compound serves as a valuable starting point for the synthesis of novel herbicidal agents.

Herbicidal Activity Data

The following table shows representative herbicidal activity data for isoxazole derivatives against common weed species.

| Compound Type | Weed Species | Activity | Application |

| Isoxazole Derivative G | Echinochloa crus-galli | 85% Inhibition at 150 g/ha | Pre-emergence |

| Isoxazole Derivative H | Abutilon theophrasti | 90% Inhibition at 150 g/ha | Post-emergence |

Experimental Protocol: Pre- and Post-emergence Herbicidal Screening

This protocol describes the evaluation of the herbicidal activity of synthesized compounds.[4]

Materials:

-

Synthesized isoxazole derivatives

-

Pots filled with a suitable soil mixture

-